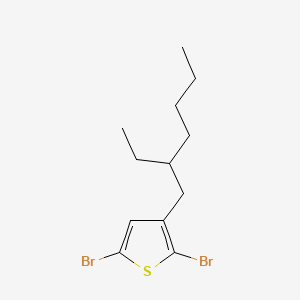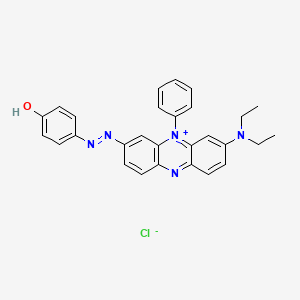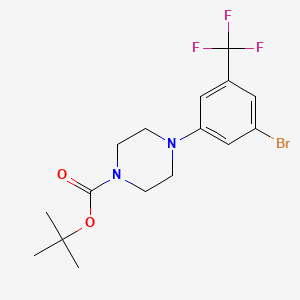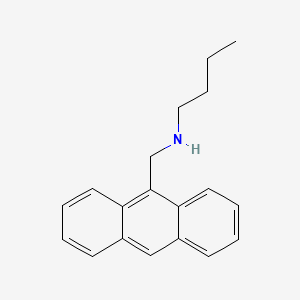
N-Butylanthracene-9-methaneamine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs) and Optoelectronics
Anthracene-based compounds have garnered attention in OLEDs due to their excellent photophysical properties. The compound , anthracen-9-ylmethylbutan-1-amine, can serve as a promising emitter or host material in blue-emitting OLEDs. Its high thermal stability and blue emission with a significant quantum yield make it suitable for use in optoelectronic devices .
Photodynamic Therapy (PDT)
The photochemical properties of anthracene derivatives make them interesting candidates for PDT. These compounds can generate reactive oxygen species upon light activation, which selectively damages cancer cells. Anthracen-9-ylmethylbutan-1-amine could potentially be explored for its PDT applications .
Chemical Sensors and Detection
Functionalized anthracenes have been employed in chemical sensors. Their fluorescence properties change upon interaction with specific analytes, making them useful for detecting environmental pollutants, metal ions, or biological molecules. Anthracen-9-ylmethylbutan-1-amine might find applications in developing sensitive chemical sensors .
Materials for Organic Field-Effect Transistors (OFETs)
OFETs rely on organic semiconductors for electronic applications. Anthracene derivatives have been studied as active materials in OFETs. The compound could be investigated for its charge transport properties and potential use in OFET devices .
Fluorescent Probes and Imaging Agents
Anthracene-based compounds are valuable as fluorescent probes for cellular imaging. Their emission properties allow visualization of specific cellular components or processes. Anthracen-9-ylmethylbutan-1-amine might serve as a fluorescent probe in biological studies .
Supramolecular Chemistry and Host-Guest Interactions
Functionalized anthracenes participate in supramolecular assemblies and host-guest interactions. Researchers have explored their use in molecular recognition, self-assembly, and host-guest chemistry. Anthracen-9-ylmethylbutan-1-amine could contribute to this field .
Photochromic Materials
Photochromic compounds change color upon exposure to light. Anthracene derivatives have been investigated for their photochromic behavior. While not extensively studied, anthracen-9-ylmethylbutan-1-amine may exhibit interesting photochromic properties .
Materials for Organic Photovoltaics (OPVs)
Although less common, anthracene-based materials have been explored for OPVs. Their absorption properties and charge transport characteristics make them potential candidates for solar cell applications. Further research could assess the suitability of anthracen-9-ylmethylbutan-1-amine in OPVs .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(anthracen-9-ylmethyl)butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N/c1-2-3-12-20-14-19-17-10-6-4-8-15(17)13-16-9-5-7-11-18(16)19/h4-11,13,20H,2-3,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGVPNXUAJNTAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C2C=CC=CC2=CC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Butylanthracene-9-methaneamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



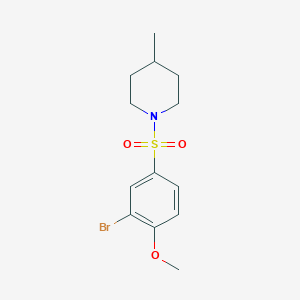

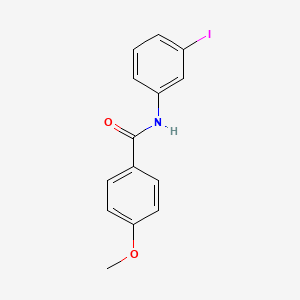
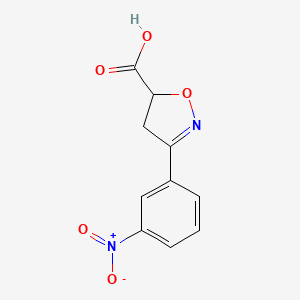
![2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid](/img/structure/B3137892.png)

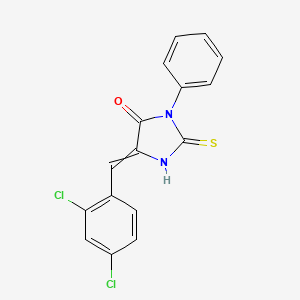

![2-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid](/img/structure/B3137920.png)
